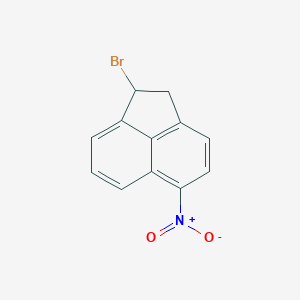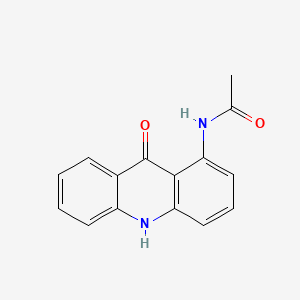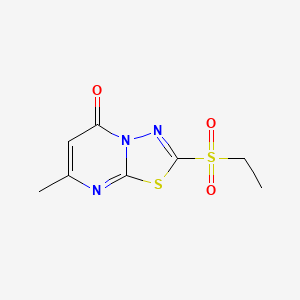
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of 2-substituted derivatives of the compound. The reaction typically involves the use of 2-amino-1,3,4-thiadiazoles and ethyl cyanoacetate as starting materials, followed by tandem reduction and deamination steps .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles, such as the use of vanadium oxide loaded on fluorapatite as a catalyst. This approach not only enhances the yield but also ensures environmentally friendly synthesis . The reaction conditions are mild, and the process is scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(phenylmethyl)thio-7-(2-(trimethylsilyl)ethynyl)
- Dihydro-5H-furo(2,3-d)thiazolo(3,2-a)pyrimidin-5-ones
- 6H-furo(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-8(7H)-ones
Uniqueness
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- stands out due to its unique combination of sulfur and nitrogen atoms in the fused ring system, which imparts distinct chemical reactivity and biological activity. Its ethylsulfonyl and methyl substituents further enhance its properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63028-49-9 |
|---|---|
Formule moléculaire |
C8H9N3O3S2 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
2-ethylsulfonyl-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O3S2/c1-3-16(13,14)8-10-11-6(12)4-5(2)9-7(11)15-8/h4H,3H2,1-2H3 |
Clé InChI |
AJTLIYGENZUXAH-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NN2C(=O)C=C(N=C2S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


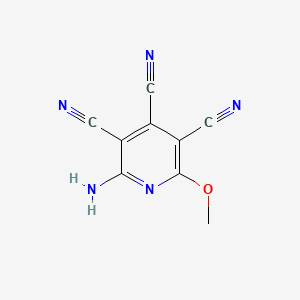
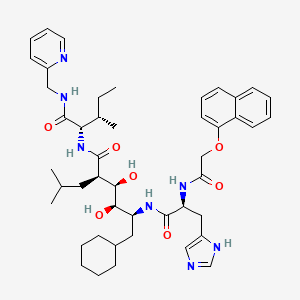
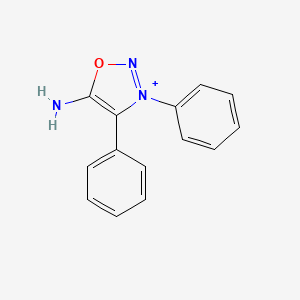
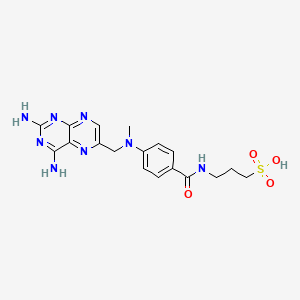

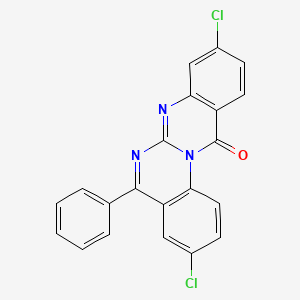
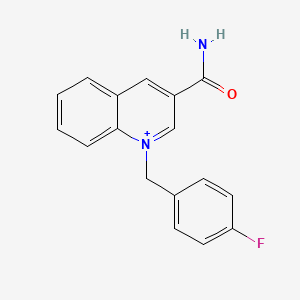
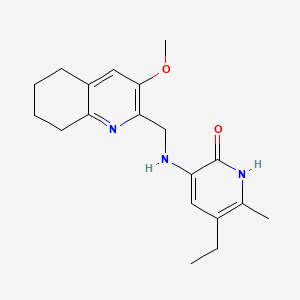
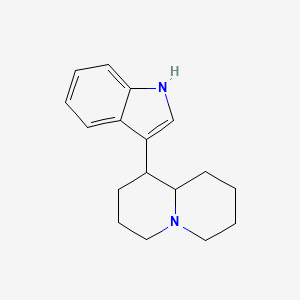
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
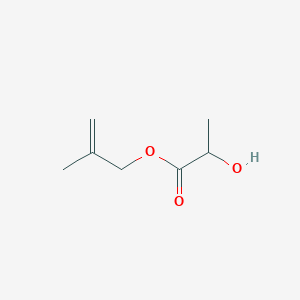
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
